2-Amino-1-(2,4,6-trimethylphenyl)propan-1-one
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Overview
Description
2-Amino-1-mesitylpropan-1-one is an organic compound characterized by the presence of an amino group and a mesityl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-mesitylpropan-1-one typically involves the reaction of mesityl chloride with an appropriate amine under controlled conditions. One common method includes the use of mesityl chloride and 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-Amino-1-mesitylpropan-1-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-mesitylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of mesityl ketone or mesityl carboxylic acid.
Reduction: Formation of 2-amino-1-mesitylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1-mesitylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-mesitylpropan-1-one involves its interaction with specific molecular targets The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function The mesityl group provides steric hindrance, affecting the compound’s reactivity and interactions
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but with a different substituent group.
2-Amino-1-phenylpropan-1-one: Contains a phenyl group instead of a mesityl group.
2-Amino-1-cyclohexylpropan-1-one: Features a cyclohexyl group.
Uniqueness: 2-Amino-1-mesitylpropan-1-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-amino-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-7-5-8(2)11(9(3)6-7)12(14)10(4)13/h5-6,10H,13H2,1-4H3 |
InChI Key |
AHMUIJUZADHYHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(C)N)C |
Origin of Product |
United States |
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